molecular formula C15H13F4NO B14058478 (5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14058478
M. Wt: 299.26 g/mol
InChI Key: DPLFXIONGQWDHS-UHFFFAOYSA-N
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Description

(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst. The introduction of the fluorine and trifluoromethoxy groups can be achieved through electrophilic aromatic substitution reactions. Finally, the dimethylamine group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The dimethylamine group can further influence the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid
  • (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Uniqueness

Compared to similar compounds, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to the presence of the dimethylamine group, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where modifications to the amine group can lead to the development of new therapeutic agents.

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

3-fluoro-N,N-dimethyl-5-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)13-8-11(7-12(16)9-13)10-3-5-14(6-4-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

DPLFXIONGQWDHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

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